2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-chlorothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-chlorothiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H18ClN3O2S2 and its molecular weight is 407.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
The specific mode of action of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate Benzothiazole derivatives have been shown to inhibit cox-2 , suggesting that they may interact with this enzyme to exert their effects.
Biochemical Pathways
The biochemical pathways affected by 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate Benzothiazole derivatives have been shown to inhibit cox-2 , which is involved in the inflammatory response. Therefore, it can be inferred that this compound may affect the inflammatory pathways.
Result of Action
The molecular and cellular effects of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate Benzothiazole derivatives have been shown to inhibit cox-2 , suggesting that they may reduce inflammation at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been known to interact with various enzymes and proteins . For instance, some thiazole derivatives have shown anti-inflammatory activity comparable to that of standard ibuprofen drug . This suggests that 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate may also interact with enzymes involved in the inflammatory response.
Cellular Effects
Thiazole derivatives have been reported to have diverse effects on cells . For example, they have been found to exert antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives have been found to interact with various biomolecules, leading to changes in gene expression and enzyme activity . For example, some thiazole derivatives have been found to inhibit cyclooxygenase enzymes, which play a key role in inflammation .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been found to exhibit various effects over time in laboratory settings .
Dosage Effects in Animal Models
Thiazole derivatives have been found to exhibit various effects at different dosages in animal models .
Metabolic Pathways
Thiazole derivatives have been found to interact with various enzymes and cofactors .
Properties
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 5-chlorothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S2/c1-2-21-7-9-22(10-8-21)18-20-13-4-3-12(11-15(13)26-18)24-17(23)14-5-6-16(19)25-14/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPNDTZKQINTJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.